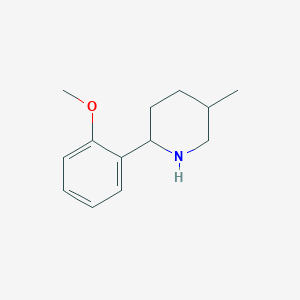
2-(2-Methoxyphenyl)-5-methylpiperidine
描述
2-(2-Methoxyphenyl)-5-methylpiperidine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Methoxyphenyl)-5-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1339159-86-2
- Molecular Formula : C13H17N
- Molecular Weight : 189.28 g/mol
The biological activity of this compound is primarily mediated through its interaction with various biological targets, including receptors and enzymes.
Target Interactions
- Receptor Binding : Similar compounds have demonstrated the ability to form hydrogen bonds with amino acid residues in target proteins, suggesting that this compound may interact with specific receptors involved in neurotransmission and inflammation .
- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial in endocannabinoid signaling pathways .
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
-
Anti-inflammatory Activity
- It may reduce inflammation by inhibiting pathways such as NF-kB, which is involved in inflammatory responses .
-
Neuroprotective Effects
- Research indicates potential neuroprotective properties, particularly in models of neuroinflammation .
- Antidiabetic Potential
-
Antimicrobial Properties
- Compounds structurally similar to this compound have demonstrated antibacterial and antifungal activities .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated, but insights from related compounds suggest:
- Solubility : Good solubility in polar solvents, which may enhance bioavailability.
- Distribution : Transport and distribution within cells are likely mediated by specific transporters, impacting its efficacy and safety profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential effects of this compound.
Study Overview
-
Neuroinflammation Model :
- A study demonstrated that piperidine derivatives could significantly reduce neuroinflammation markers in vitro and in vivo, suggesting similar potential for this compound .
- Antidiabetic Activity :
- Toxicity Assessment :
属性
IUPAC Name |
2-(2-methoxyphenyl)-5-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-12(14-9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBBWBJBJRJFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















